molecular formula C18H16Cl2N2O6S B5987492 3-[(2,4-Dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid

3-[(2,4-Dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid

Cat. No.: B5987492
M. Wt: 459.3 g/mol
InChI Key: JIHOYKMIGQCLJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2,4-Dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid is a complex organic compound that features a benzoyl group, a morpholine ring, and sulfonyl and chloro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,4-Dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid typically involves multiple steps, starting with the preparation of the core benzoyl structureThe reaction conditions often involve the use of solvents such as dioxane and bases like sodium carbonate . Microwave irradiation can also be employed to enhance reaction efficiency .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(2,4-Dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

3-[(2,4-Dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which 3-[(2,4-Dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid exerts its effects involves interactions with specific molecular targets. The compound’s sulfonyl and chloro groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2,4-Dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid is unique due to its combination of a benzoyl group with morpholine and sulfonyl functionalities

Properties

IUPAC Name

3-[(2,4-dichloro-5-morpholin-4-ylsulfonylbenzoyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O6S/c19-14-10-15(20)16(29(26,27)22-4-6-28-7-5-22)9-13(14)17(23)21-12-3-1-2-11(8-12)18(24)25/h1-3,8-10H,4-7H2,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIHOYKMIGQCLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=CC(=C3)C(=O)O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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